molecular formula C18H20N2O4 B15042053 N'-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide

N'-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide

Cat. No.: B15042053
M. Wt: 328.4 g/mol
InChI Key: IOVYRDCDHGVSMW-UHFFFAOYSA-N
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Description

N’-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide is an organic compound with a complex structure that includes phenoxy and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide typically involves the reaction of 4-methylphenoxyacetic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazide bond.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis under optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N’-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: This compound has similar phenoxy and acetamide groups but differs in its piperazinyl substitution.

    2-bromobenzoyl-4-methylphenoxy-acetyl hydra acetyl Coumarin: Another compound with phenoxy and acetyl groups, used for its anti-neoplastic properties.

Uniqueness

N’-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide is unique due to its specific combination of phenoxy and hydrazide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N'-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide

InChI

InChI=1S/C18H20N2O4/c1-14-7-9-16(10-8-14)24-13-18(22)20-19-17(21)11-12-23-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,21)(H,20,22)

InChI Key

IOVYRDCDHGVSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2

Origin of Product

United States

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